Trimethylsilyldiazomethane

Catalog No.
S580534
CAS No.
18107-18-1
M.F
C4H10N2Si
M. Wt
114.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylsilyldiazomethane

CAS Number

18107-18-1

Product Name

Trimethylsilyldiazomethane

IUPAC Name

[(Z)-diazomethyl]-trimethylsilane

Molecular Formula

C4H10N2Si

Molecular Weight

114.22 g/mol

InChI

InChI=1S/C4H10N2Si/c1-7(2,3)4-6-5/h4H,1-3H3

InChI Key

ONDSBJMLAHVLMI-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C=[N+]=[N-]

Solubility

Soluble in most organic solvents
Insoluble in wate

Synonyms

TMSCHN2, trimethylsilyldiazomethane

Canonical SMILES

C[Si](C)(C)C=[N+]=[N-]

Isomeric SMILES

C[Si](C)(C)C=[N+]=[N-]

Methylation of Carboxylic Acids and Alcohols in Natural Products

Specific Scientific Field: Pharmaceutical Chemistry and Pharmaceutical Technology

Application Summary: TMSD is used as a mild and efficient reagent for the methylation of carboxylic acids and alcohols in natural products . It is a safer and more stable alternative to diazomethane, which is highly toxic, thermally labile, and explosive .

Methods of Application: The esterification of various naturally occurring carboxylic acids with TMSD proceeds nearly quantitatively under very mild conditions . Highly sterically hindered alcohols can be converted directly to the corresponding methyl ethers . The preparation of TMSD involves the diazo-transfer reaction of trimethylsilylmethylmagnesium chloride with diphenyl phosphorylazidate .

Results or Outcomes: The use of TMSD in the methylation of carboxylic acids and alcohols results in improved methods for the preparation and quantification of this reagent . The reaction is rapid and occurs readily, making it attractive for synthetic applications .

Determination of Acidic Drugs in Environmental Matrices

Specific Scientific Field: Environmental Chemistry

Application Summary: TMSD can be used as an alternative reagent for determining acidic drugs in environmental matrices . Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most common groups of pharmaceuticals detected in environmental matrices .

Results or Outcomes: The use of TMSD in this context helps in the detection and analysis of acidic drugs in various environmental matrices . This can be particularly useful in monitoring the presence and impact of pharmaceuticals in the environment.

Analysis of Carboxylic Compounds

Specific Scientific Field: Analytical Chemistry

Application Summary: TMSD has been employed widely in tandem with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of various carboxylic compounds which are ubiquitous in nature .

Methods of Application: The carboxylic compounds are reacted with TMSD to form methyl esters, RCO2Me . This reaction is rapid and occurs readily, making it attractive for analytical applications . It can form artifacts which complicate spectral interpretation . Such artifacts are usually the trimethylsilylmethyl esters, RCO2CH2SiMe3, formed when insufficient methanol is present . Acid-catalysed methanolysis is necessary to achieve near-quantitative yields of the desired methyl esters .

Results or Outcomes: The use of TMSD in this context helps in the detection and analysis of carboxylic compounds in various samples . This can be particularly useful in monitoring the presence and impact of these compounds in the environment.

Doyle-Kirmse Reaction

Specific Scientific Field: Organic Chemistry

Application Summary: TMSD is a reagent in the Doyle-Kirmse reaction with allyl sulfides and allyl amines .

Results or Outcomes: The use of TMSD in the Doyle-Kirmse reaction helps in the synthesis of various organic compounds . This can be particularly useful in the development of new pharmaceuticals and materials.

Synthesis of Trimethylsilyldiazoalkanes

Application Summary: TMSD can be used in the synthesis of other trimethylsilyldiazoalkanes .

Methods of Application: TMSD is deprotonated by butyllithium to form trimethylsilyldiazomethyllithium . This lithio compound is versatile and can be used to prepare other trimethylsilyldiazoalkanes .

Results or Outcomes: The use of TMSD in this context helps in the synthesis of various organic compounds . This can be particularly useful in the development of new pharmaceuticals and materials.

Methylation of Alcohols

Application Summary: TMSD is used for the methylation of alcohols . It reacts with alcohols to give methyl ethers, where diazomethane may not .

Results or Outcomes: The use of TMSD in this context helps in the detection and analysis of various alcohols . This can be particularly useful in monitoring the presence and impact of these compounds in the environment.

Trimethylsilyldiazomethane is an organosilicon compound with the chemical formula (CH₃)₃SiCHN₂. It belongs to the class of diazo compounds and is recognized for its utility as a methylating agent in organic synthesis. Unlike its analog diazomethane, which is highly explosive, trimethylsilyldiazomethane is notably non-explosive and less toxic, making it a safer alternative for various

The mechanism of methylation involves the decomposition of TMS-diazomethane to generate a carbenoid intermediate (Si(CH₃)₃CH₂⁻). This highly electrophilic species inserts itself into C-H bonds of the target molecule, forming a new C-C bond and introducing a methyl group [].

  • Highly Flammable: Liquid and vapor are highly flammable [].
  • Toxic: Causes severe skin burns, eye damage, and respiratory irritation []. Suspected of damaging fertility or the unborn child [].
  • Carcinogen: Limited evidence suggests potential carcinogenicity [].
  • Handling Precautions: Requires strict adherence to safety protocols, including working in a fume hood, wearing appropriate personal protective equipment (PPE), and avoiding contact with skin and eyes [].

  • Methylation of Carboxylic Acids: It reacts with carboxylic acids in the presence of methanol to produce methyl esters. The reaction can be summarized as follows:
    RCOOH CH SiCHN RCO CH CH SiN \text{RCOOH CH SiCHN }\rightarrow \text{RCO CH CH SiN }
  • Formation of Methyl Ethers: The compound can react with alcohols to yield methyl ethers, showcasing its utility beyond simple methylation .
  • Alkylidene Carbene Generation: The lithium salt of trimethylsilyldiazomethane can generate alkylidene carbenes when reacted with carbonyl compounds, facilitating further synthetic transformations such as cyclopropanation and rearrangements .
  • Doyle–Kirmse Reaction: It acts as a reagent in this reaction involving allyl sulfides and allyl amines, leading to various functionalized products .

While specific biological activities of trimethylsilyldiazomethane are not extensively documented, its structural similarity to diazomethane suggests potential toxicity. Diazomethane is known to induce pulmonary edema upon inhalation; thus, caution is warranted when handling trimethylsilyldiazomethane due to its potential conversion to diazomethane in biological systems .

Trimethylsilyldiazomethane can be synthesized through several methods:

  • Reaction of (Trimethylsilyl)methylmagnesium Chloride with Diphenyl Phosphorazidate: This method involves treating the Grignard reagent with diphenyl phosphorazidate to yield trimethylsilyldiazomethane .
  • Lithiation Method: The lithium salt of trimethylsilyldiazomethane can be prepared and utilized for further reactions, enabling the generation of alkylidene carbenes from various carbonyl compounds .

Trimethylsilyldiazomethane finds applications in various fields:

  • Organic Synthesis: It is primarily used for the methylation of carboxylic acids and alcohols, facilitating the formation of esters and ethers respectively .
  • Gas Chromatography-Mass Spectrometry (GC-MS): The compound is employed for the derivatization of phenols and other compounds in analytical chemistry due to its rapid reaction kinetics .
  • Synthesis of Heterocycles: It has been utilized in the preparation of various heterocyclic compounds through reactions involving alkylidene carbenes .

Interaction studies involving trimethylsilyldiazomethane primarily focus on its reactivity with carbonyl compounds and alcohols. The compound's ability to generate alkylidene carbenes from ketones and aldehydes has been documented, showcasing its role as a versatile reagent in organic synthesis. Additionally, studies indicate that it can form stable intermediates that facilitate further transformations into complex organic structures .

Several compounds share structural or functional similarities with trimethylsilyldiazomethane. Below are some notable examples:

Compound NameStructure/FormulaUnique Properties
DiazomethaneCH₂N₂Highly toxic and explosive; used for methylation reactions
Dimethylsulfide(CH₃)₂SUsed as a methylating agent but lacks diazo functionality
Trimethylsilylazide(CH₃)₃SiN₃Functions as an azide source but differs in reactivity
Trimethylsilylethylene(CH₃)₃SiC₂H₄Used in similar synthetic pathways but not a diazo compound

Trimethylsilyldiazomethane stands out due to its stability, safety profile compared to diazomethane, and versatility in generating reactive intermediates for further synthetic applications. Its ability to function effectively under mild conditions makes it an invaluable tool in organic chemistry .

The emergence of trimethylsilyldiazomethane as a practical diazomethane surrogate fundamentally altered synthetic chemistry practices during the latter half of the 20th century. The compound was initially developed to address the inherent limitations of diazomethane, which despite its exceptional reactivity, posed significant handling challenges due to its explosive nature and gaseous state at ambient conditions. Trimethylsilyldiazomethane offered a paradigm shift by providing a relatively stable liquid form that could be commercially distributed in various solvents including hexanes, dichloromethane, and diethyl ether.

The foundational work establishing trimethylsilyldiazomethane as a viable diazomethane substitute began with the recognition that the trimethylsilyl group could serve as a stabilizing substituent while preserving the essential diazo functionality. Early synthetic methodologies demonstrated that trimethylsilyldiazomethane could be prepared through multiple pathways, including the treatment of (trimethylsilyl)methylmagnesium chloride with diphenyl phosphorazidate. Alternative preparation methods involved the alkaline decomposition of N-nitroso-N-(trimethylsilylmethyl)amides, yielding the desired product in moderate yields ranging from 25 to 61 percent.

The mechanistic understanding of trimethylsilyldiazomethane reactivity revealed a sophisticated activation process whereby the compound generates diazomethane in situ through acid-catalyzed reactions with alcohols. This mechanism, documented in detailed studies, showed that when trimethylsilyldiazomethane reacts with methanol in the presence of acid catalysts, it produces diazomethane as the active methylating agent along with trimethylsilyl methyl ether as a byproduct. The reaction follows the pathway: CH₃OH + (CH₃)₃SiCHN₂ → CH₃O-Si(CH₃)₃ + CH₂N₂, demonstrating the elegant in situ generation approach that circumvents the handling difficulties associated with diazomethane itself.

The development of trimethylsilyldiazomethane also enabled significant advances in analytical chemistry applications, particularly in gas chromatography-mass spectrometry analysis of carboxylic compounds. The compound proved exceptionally valuable for converting carboxylic acids to their corresponding methyl esters, which are ideal derivatives for chromatographic characterization and mass spectrometric identification. This analytical application expanded the utility of trimethylsilyldiazomethane beyond synthetic chemistry into routine analytical procedures.

Key Milestones in Reactivity Profiling and Functional Group Compatibility

The systematic exploration of trimethylsilyldiazomethane reactivity patterns established several key milestones that defined its scope and limitations in synthetic chemistry. The compound's reactivity profile was extensively characterized through studies examining its interactions with various functional groups and reaction conditions, leading to the development of predictive models for synthetic planning.

One of the earliest significant milestones occurred with the discovery of the Doyle-Kirmse reaction, initially reported by Wolfgang Kirmse in 1968 and subsequently modified by Michael P. Doyle in 1981. This transformation demonstrated trimethylsilyldiazomethane's capability to participate in metal-catalyzed carbene chemistry, specifically involving reactions with allyl sulfides and allyl amines to produce homoallyl compounds through carbene insertion and rearrangement processes. The reaction mechanism involves nucleophilic addition of sulfur to the metal carbene formed from trimethylsilyldiazomethane, followed by a Stevens-like rearrangement, expanding the synthetic utility beyond simple methylation reactions.

The development of lithium trimethylsilyldiazomethane as an alkylidene carbene generator marked another crucial milestone in the compound's evolution. Research conducted in the 1970s and extensively developed through the 1980s and 1990s demonstrated that deprotonation of trimethylsilyldiazomethane with butyllithium produces a highly versatile lithiated species: (CH₃)₃SiCHN₂ + BuLi → (CH₃)₃SiCLiN₂ + BuH. This lithio compound exhibited remarkable synthetic utility, enabling the preparation of other trimethylsilyldiazoalkanes through alkylation reactions and facilitating the synthesis of acetylenes through reactions with ketones and aldehydes.

The systematic investigation of trimethylsilyldiazomethane's compatibility with various functional groups revealed distinctive reactivity patterns that informed synthetic strategy development. Studies demonstrated that the compound reacts with alcohols to produce methyl ethers, a transformation that diazomethane itself may not reliably achieve. This functional group selectivity proved particularly valuable in complex molecule synthesis where orthogonal reactivity patterns are essential for successful synthetic sequences.

Advanced applications in heterocycle synthesis represented another significant milestone in trimethylsilyldiazomethane methodology development. Research in the 1990s established protocols for preparing five-trimethylsilyl-2,3-dihydrofurans through intramolecular carbene insertion reactions when β-trimethylsiloxyketones were used as substrates. These transformations proceeded in moderate to high yields and demonstrated the compound's utility in constructing complex ring systems through cascade reaction sequences.

The following table summarizes key reactivity milestones and their synthetic implications:

Year RangeMilestoneFunctional Group CompatibilitySynthetic Utility
1968-1981Doyle-Kirmse Reaction DevelopmentAllyl sulfides, allyl aminesMetal-catalyzed carbene chemistry
1970s-1980sLithium Salt ChemistryKetones, aldehydes, alkyl halidesAlkylidene carbene generation
1980s-1990sMethylation MethodologyCarboxylic acids, alcoholsEsterification and etherification
1990sHeterocycle Synthesisβ-Hydroxyketones, β-siloxyketonesDihydrofuran formation
2000sHomologation ChemistryOrganoborane compoundsChain extension reactions

The development of trimethylsilyldiazomethane homologation chemistry in the early 2000s established new paradigms for carbon chain extension reactions. Research demonstrated that alkylcatecholboranes obtained from alkenes could be converted to corresponding alkylmethanols through reaction with trimethylsilyldiazomethane followed by oxidation and fluoride treatment. This methodology provided efficient access to homologated alcohols, expanding the synthetic utility of trimethylsilyldiazomethane beyond traditional carbene and methylation chemistry.

Contemporary applications have extended trimethylsilyldiazomethane utility into sophisticated cascade reaction sequences. Recent investigations have demonstrated sequential carbonyl addition reactions between 4-alkenyl ketones and aldehydes with trimethylsilyldiazomethane, followed by Brook rearrangements and intramolecular 1,3-dipolar cycloadditions promoted by Lewis bases such as tetrabutylammonium triphenyldifluorosilicate. These concatenated bond-forming processes enable the synthesis of novel bicyclic and tricyclic Δ¹-pyrazolines, illustrating the continued evolution of trimethylsilyldiazomethane methodology.

Color/Form

Greenish-yellow liquid

Boiling Point

96 °C at 775 mm Hg

UNII

QI98HQO8C4

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (11.63%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (11.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H330 (88.37%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (11.63%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (88.37%): May cause cancer [Danger Carcinogenicity];
H370 (88.37%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H373 (11.63%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (11.63%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.19X10-5 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

18107-18-1

Wikipedia

Trimethylsilyldiazomethane

Methods of Manufacturing

... TMSD /can/ be prepared from either ethyl N-nitroso-N-(trimethylsilylmethyl)urethane or N-nitroso-N-(trimethylsilylmethyl)urea, with the latter giving better product yield. Using the urea compound, addition of potassium hydroxide yields the desired product with hexamethyldisiloxane as a side product; typical preparations reportedly contain 61% and 17% of each, respectively. The reaction can occur at room temperature or below and in various organic solvents (e.g., benzene, decalin, and carbon tetrachloride) or neat. ... /In a similar method/ chloromethyltrimethylsilane /is treated/ with potassium cyanate followed by ammonia to produce the urea compound. The resulting urea was then treated using the method described above to produce TMSD.
... Chloromethyltrimethylsilane is reacted with magnesium to produce trimethylsilylmethylmagnesium chloride. This compound is then reacted with diphenyl phosphorazidate and cold water to yield TMSD.
Prepared by the diazo-transfer reaction of /trimethylsilylmethylmagnesium chloride/ with diphenyl phosphorazidate
Prepared from chloromethyltrimethylsilane using magnesium turnings in diethyl ether to form the corresponding Grignard reagent, trimethylsilylmethylmagnesium chloride. To form trimethylsilyldiazomethane the Grignard reagent is added slowly at low temp to a solution of diphenyl phosphorazidate.

Analytic Laboratory Methods

TMSD can be isolated by gas chromatography or gas-liquid chromatography.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. /(Trimethylsilyl)diazomethane solution in diethyl ether/
Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Store in cool place. /(Trimethylssilyl)diazomethane solution in n-Hexane/

Stability Shelf Life

Stable under recommended storage conditions./(Trimethylsilyl)diazomethane solution in diethyl ether/
Stable under recommended storage conditions.. /(Trimethylssilyl)diazomethane solution in n-Hexane/

Dates

Modify: 2023-08-15

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